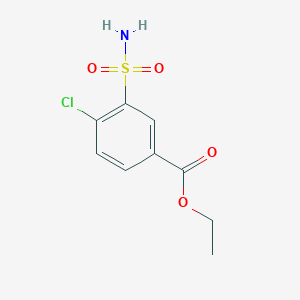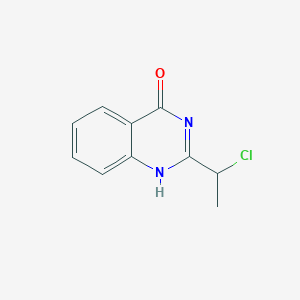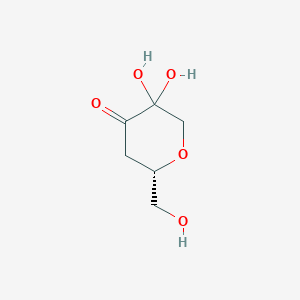
6-Acetyl-5-cycloheptene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Acetyl-5-cycloheptene-1,4-dione, also known as ACBD, is a cyclic diketone that has been widely studied for its chemical and biological properties. This compound has been synthesized through various methods and has been found to have potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 6-Acetyl-5-cycloheptene-1,4-dione is not fully understood. However, it is believed to act as a Michael acceptor, reacting with nucleophiles such as thiols and amines. This compound has also been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of certain cancer cells. This compound has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Acetyl-5-cycloheptene-1,4-dione has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective starting material for the synthesis of other compounds. However, this compound is also highly reactive and can be difficult to handle, requiring careful handling and storage.
Direcciones Futuras
There are several future directions for research on 6-Acetyl-5-cycloheptene-1,4-dione. One potential area of study is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of the biological activity of this compound and its potential applications in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, the development of new methods for the delivery of this compound to specific tissues and organs could lead to new therapeutic applications.
Métodos De Síntesis
The synthesis of 6-Acetyl-5-cycloheptene-1,4-dione can be achieved through several methods, including the reaction of cycloheptanone with acetic anhydride and the oxidation of 5-cycloheptene-1,2-diol. The most common method for synthesizing this compound is the reaction of cycloheptanone with acetic anhydride in the presence of a catalyst such as sulfuric acid.
Aplicaciones Científicas De Investigación
6-Acetyl-5-cycloheptene-1,4-dione has been studied extensively for its biological and chemical properties. It has been found to have potential applications in scientific research, particularly in the fields of chemistry, biochemistry, and pharmacology. This compound has been used as a starting material for the synthesis of various compounds, including pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
196493-35-3 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
6-acetylcyclohept-5-ene-1,4-dione |
InChI |
InChI=1S/C9H10O3/c1-6(10)7-4-8(11)2-3-9(12)5-7/h4H,2-3,5H2,1H3 |
Clave InChI |
MKDKHDHQBZKCAO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=O)CCC(=O)C1 |
SMILES canónico |
CC(=O)C1=CC(=O)CCC(=O)C1 |
Sinónimos |
5-Cycloheptene-1,4-dione, 6-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



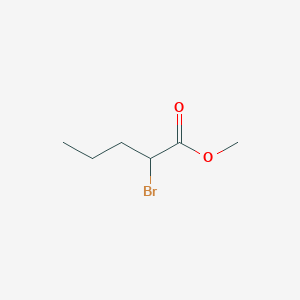

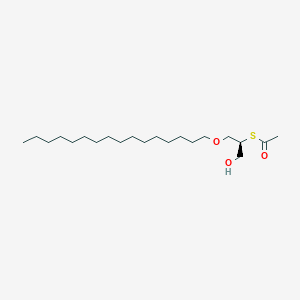
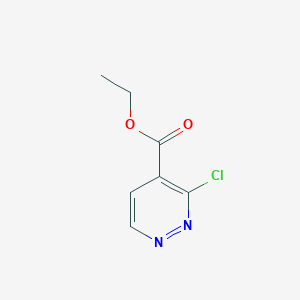
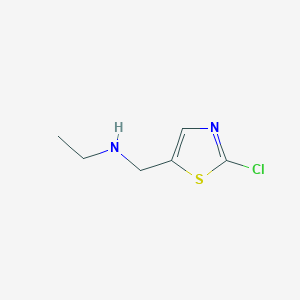

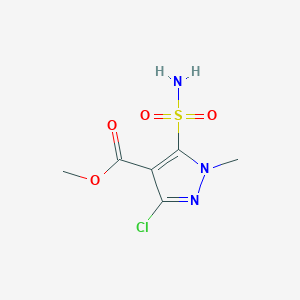
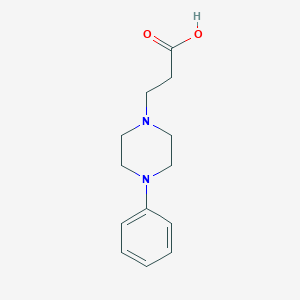
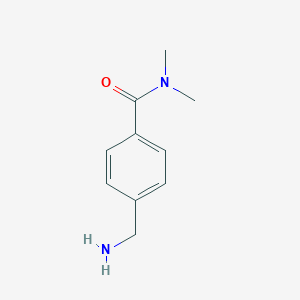
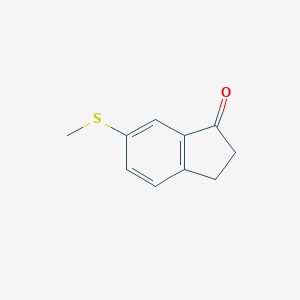
![2-(Dichloromethyl)imidazo[1,2-a]pyridine](/img/structure/B179871.png)
